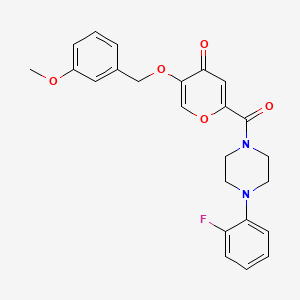
2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H23FN2O5 and its molecular weight is 438.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a complex organic molecule with potential therapeutic applications. Its structure includes a pyran-4-one backbone, a piperazine moiety, and fluorinated aromatic groups, which contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound indicates the presence of two fluorine atoms and various functional groups that enhance its biological activity. The key structural features include:
- Pyran-4-one backbone : Contributes to the compound's stability and reactivity.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
- Fluorinated aromatic groups : Enhance lipophilicity and bioavailability.
Mechanisms of Biological Activity
-
Inhibition of Equilibrative Nucleoside Transporters (ENTs) :
- The compound has been identified as a significant inhibitor of ENTs, which are critical for nucleotide metabolism and regulation of adenosine levels. This inhibition may lead to therapeutic effects in conditions where adenosine dysregulation is implicated, such as cancer and inflammatory diseases.
- Anticancer Activity :
- Monoamine Oxidase (MAO) Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| ENTs Inhibition | Regulates adenosine levels | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| MAO Inhibition | Affects neurotransmitter metabolism |
Case Studies
- Cytotoxicity Assays :
- NMR Studies on Binding Interactions :
- Comparative Studies with Known Inhibitors :
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-30-18-6-4-5-17(13-18)15-31-23-16-32-22(14-21(23)28)24(29)27-11-9-26(10-12-27)20-8-3-2-7-19(20)25/h2-8,13-14,16H,9-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPLFAJTNJNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














